FQI 1
Übersicht
Beschreibung
Es hat eine signifikante Antikrebsaktivität gezeigt, indem es die mitotische Spindel stört und die Proliferation verschiedener Krebszelllinien, einschließlich NIH/3T3-, HeLa- und A549-Zellen, hemmt . Diese Verbindung wird hauptsächlich in Forschungsumgebungen verwendet, um ihre Auswirkungen auf Krebszellen und ihr Potenzial als therapeutisches Mittel zu untersuchen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FQI 1 umfasst mehrere Schritte, beginnend mit der Herstellung der Chinolinon-Grundstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsmethoden
Während this compound in erster Linie für Forschungszwecke synthetisiert wird, würden industrielle Produktionsmethoden wahrscheinlich eine Skalierung der in Laboratorien verwendeten Synthesewege beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung von Qualitätskontrollmaßnahmen zur Gewährleistung der Konsistenz des Endprodukts umfassen .
Wissenschaftliche Forschungsanwendungen
FQI 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of quinolinone derivatives.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving the Late SV40 Factor.
Industry: Utilized in the development of new anticancer drugs and as a tool for studying the mechanisms of cancer cell growth and proliferation
Wirkmechanismus
Target of Action
FQI1, also known as 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, is a small molecule inhibitor targeted to the transcription factor LSF (TFCP2) . LSF is an oncogenic transcription factor and plays a crucial role in cell proliferation .
Mode of Action
It has been reported that LSF directly binds α-tubulin and is present in purified cellular tubulin preparations . FQI1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells .
Biochemical Pathways
FQI1 exerts its anti-proliferative activity at least in part by disrupting mitotic spindles . This sudden breakdown and partial depolymerization of the microtubule network precedes FQI1-induced morphological changes .
Pharmacokinetics
It’s known that fqi1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells . This suggests that FQI1 may have good bioavailability and can quickly reach its target within cells.
Result of Action
FQI1 interferes with microtubule-associated functions in interphase, specifically cell morphology and motility . The sudden breakdown and partial depolymerization of the microtubule network precedes FQI1-induced morphological changes . These involve rapid reduction of cell spreading of interphase fetal hepatocytes and increase in circularity of retinal pigment epithelial cells . FQI1 also decreases the rate and range of locomotion of interphase cells .
Action Environment
It’s known that fqi1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells This suggests that FQI1 may be effective in a variety of cellular environments
Biochemische Analyse
Biochemical Properties
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit DNA gyrases, including DNA topoisomerases, which are crucial for DNA replication and transcription . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one interacts with bacterial cell membranes, increasing their permeability and causing cell lysis .
Cellular Effects
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one exerts its effects through several mechanisms. It binds to the active site of DNA gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one inhibits the activity of topoisomerase IV, another enzyme involved in DNA replication . This dual inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations of the compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing side effects.
Metabolic Pathways
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed through phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . This interaction can influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and exerts its effects . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s stability and activity, further modulating its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FQI 1 involves multiple steps, starting with the preparation of the quinolinone core structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
While this compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the synthetic routes used in the laboratory. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
FQI 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: this compound kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zu einfacheren Chinolinonstrukturen führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Reaktivität und Eigenschaften von Chinolinonderivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation und Apoptose in verschiedenen Krebszelllinien.
Medizin: Als potenzielles therapeutisches Mittel zur Behandlung von Krebs, insbesondere solchen, die den Late SV40 Factor beinhalten, untersucht.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und als Werkzeug zur Untersuchung der Mechanismen des Wachstums und der Proliferation von Krebszellen eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die DNA-Bindungsaktivität des Late SV40 Factors (LSF) hemmt, eines Transkriptionsfaktors, der in vielen Krebsarten hochreguliert ist. Durch Blockieren der LSF-Transaktivierung stört this compound die mitotische Spindel, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Dieser Mechanismus beinhaltet die Hemmung der LSF-abhängigen Luciferase-Reporter-Expression und die Induktion des Apoptose-Zelltods in Leberkrebszellen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
FQI 2: Ein weiterer Chinolinon-Inhibitor mit ähnlichen Antikrebs-Eigenschaften, aber verbesserter Löslichkeit und Bioverfügbarkeit.
FQI 3: Ein Derivat mit erhöhter Potenz und einem besseren pharmakokinetischen Profil.
Einzigartigkeit von FQI 1
This compound ist einzigartig in seiner Fähigkeit, den Late SV40 Factor selektiv zu hemmen und die mitotische Spindel zu stören, was es zu einem wertvollen Werkzeug zur Untersuchung der Proliferation und Apoptose von Krebszellen macht. Sein spezifischer Wirkmechanismus und die Bandbreite an Krebszelllinien, die er beeinflusst, unterscheiden ihn von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSYGLXHLSPWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599151-35-6 | |
Record name | 599151-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.